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Introduction

ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor that
plays a pivotal role in the trafficking and function of various immune cells, including
plasmacytoid dendritic cells (pDCs).[1][2][3] pDCs are a specialized subset of dendritic cells
that are central to antiviral immunity and play a significant role in the pathogenesis of
autoimmune diseases.[4] This technical guide provides an in-depth overview of ChemR23
expression in pDCs, its signaling pathways, and detailed experimental protocols for its study.

ChemR23 and its Ligand Chemerin

ChemR23 is the receptor for the chemoattractant protein chemerin.[1] Chemerin is initially
secreted as an inactive precursor, prochemerin, which is proteolytically cleaved in inflammatory
environments to become a potent agonist for ChemR23. This activation mechanism allows for
localized control of pDC recruitment to sites of inflammation. The chemerin/ChemR23 axis is
crucial for directing the migration of pDCs to secondary lymphoid organs and inflamed tissues.

Expression of ChemR23 on Plasmacytoid Dendritic
Cells

Plasmacytoid dendritic cells are characterized by the expression of specific surface markers,
including CD123 and BDCA-2 (CD303). Among hematopoietic cells, immature pDCs express
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high levels of functional ChemR23, a feature that distinguishes them from myeloid DCs. This
high expression is a key factor in their migratory response to chemerin.

Functional Role of ChemR23 in pDC Migration

The primary function of the ChemR23/chemerin axis in pDCs is the induction of chemotaxis.
Chemerin is a potent chemoattractant for pDCs, guiding them to areas where chemerin is
expressed, such as inflamed skin in conditions like psoriasis and lupus erythematosus. The
migration of pDCs in response to chemerin is a specific interaction mediated by ChemR23, and
this process can be blocked by antibodies targeting the receptor.

Quantitative Data on ChemR23-Mediated pDC
Function

The following tables summarize key quantitative data regarding the chemerin/ChemR23 axis in
pDCs, compiled from various studies.

Parameter Value Species Reference
Chemerin
Concentration for

) 50 pM - 100 pM Human
Optimal pDC
Migration
Chemerin EC50 for 10.72 nM (in a cell line

Human

ChemR23 Activation model)

Relative pDC o
o ) ~50% of migration
Migration to Chemerin Human
induced by CXCL12
vs. CXCL12
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ChemR23 Expression

Cell Type Reference
Level

Immature Plasmacytoid DCs High

Myeloid DCs Lower than pDCs

Macrophages Variable (M1 > M2)

Natural Killer (NK) cells Lower than pDCs

ChemR23 Signaling Pathway in pDCs

Upon binding of active chemerin, ChemR23, a Gi protein-coupled receptor, initiates a
downstream signaling cascade. This leads to a decrease in intracellular cyclic adenosine
monophosphate (CAMP) levels, followed by the mobilization of intracellular calcium and the
phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). These signaling
events are crucial for the cytoskeletal rearrangements necessary for cell migration.
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ChemR23 signaling cascade in pDCs.

Experimental Protocols
Isolation of Human Plasmacytoid Dendritic Cells from
Peripheral Blood
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This protocol describes the isolation of pDCs from peripheral blood mononuclear cells (PBMCs)
using immunomagnetic negative selection.

Whole Blood
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Workflow for pDC isolation.
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Materials:

e Ficoll-Paque PLUS

o Phosphate-buffered saline (PBS)

e Human pDC Isolation Kit (Negative Selection)

e 50 mL conical tubes

e Centrifuge

e Magnet for cell separation

Procedure:

Dilute whole blood 1:1 with PBS.

o Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

o Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
o Carefully collect the PBMC layer at the plasma-Ficoll interface.

e Wash the PBMCs twice with PBS.

¢ Resuspend the PBMC pellet and count the cells.

» Follow the manufacturer's instructions for the pDC isolation kit. This typically involves: a.
Incubating the cells with a cocktail of antibodies against non-pDC lineage markers. b. Adding
magnetic particles that bind to the antibody-labeled cells. c. Placing the tube in a magnet to
pellet the unwanted cells. d. Carefully pouring off the supernatant containing the enriched,
untouched pDCs.

e The purity of the isolated pDCs (Lin-, HLA-DR+, CD123+) can be assessed by flow
cytometry.

Flow Cytometry for ChemR23 Expression on pDCs
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This protocol outlines the steps for staining isolated pDCs to detect surface expression of
ChemR23.

Materials:

e Purified pDCs

e Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

e Fluorochrome-conjugated antibodies:

Anti-human CD123

[e]

(¢]

Anti-human BDCA-2 (CD303)

Anti-human ChemR23

[¢]

[¢]

Lineage cocktail (e.g., CD3, CD14, CD16, CD19, CD20, CD56)

[e]

Isotype control for anti-ChemR23

e Flow cytometer

Procedure:

e Resuspend approximately 1 x 1076 purified pDCs in 100 pL of Flow Cytometry Staining
Buffer.

o Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
Include an isotype control for the ChemR23 antibody in a separate tube.

e |ncubate for 30 minutes at 4°C in the dark.

e Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for
5 minutes.

e Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for
analysis.
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e Acquire the samples on a flow cytometer.

o Gate on the pDC population (e.g., Lineage-negative, CD123-positive) and analyze the
expression of ChemR23 compared to the isotype control.

pDC Chemotaxis Assay

This protocol describes a transwell migration assay to assess the chemotactic response of
pDCs to chemerin.

Materials:

e Purified pDCs

o Chemotaxis medium (e.g., RPMI with 0.5% BSA)
e Recombinant human chemerin

e Transwell inserts (e.g., 5 um pore size)

o 24-well plate

e Incubator (37°C, 5% CO2)

Flow cytometer or hemocytometer for cell counting
Procedure:

e Prepare serial dilutions of chemerin in chemotaxis medium in the lower chambers of the 24-
well plate. Include a negative control with medium alone.

¢ Resuspend purified pDCs in chemotaxis medium at a concentration of 1 x 1076 cells/mL.
e Add 100 pL of the pDC suspension to the upper chamber of each transwell insert.
e Place the inserts into the wells of the 24-well plate.

e |ncubate for 2-3 hours at 37°C in a 5% CO2 incubator.
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After incubation, carefully remove the inserts.
Collect the cells that have migrated to the lower chamber.
Count the migrated cells using a flow cytometer or a hemocytometer.

Calculate the chemotactic index by dividing the number of cells that migrated towards
chemerin by the number of cells that migrated towards the medium control.

Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration in pDCs upon ChemR23

activation.

Materials:

Purified pDCs

Calcium indicator dye (e.g., Fluo-4 AM)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
Recombinant human chemerin

Flow cytometer with time-course acquisition capabilities or a plate reader with a fluorometer.

Procedure:

Load pDCs with a calcium indicator dye (e.g., Fluo-4 AM with Pluronic F-127) according to
the manufacturer's instructions, typically for 30-60 minutes at 37°C.

Wash the cells to remove excess dye and resuspend them in HBSS.

Acquire a baseline fluorescence reading for 30-60 seconds using a flow cytometer or plate
reader.
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e Add chemerin at the desired concentration and continue to record the fluorescence signal for
several minutes.

e Anincrease in fluorescence intensity indicates an increase in intracellular calcium
concentration.

e As a positive control, a calcium ionophore like ionomycin can be added at the end of the
experiment to determine the maximal fluorescence signal.

ERK1/2 Phosphorylation Assay

This protocol uses Western blotting to detect the phosphorylation of ERK1/2 in pDCs following
ChemR23 stimulation.

Materials:
e Purified pDCs
o Serum-free medium
e Recombinant human chemerin
 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o SDS-PAGE gels and Western blotting apparatus
e Primary antibodies:
o Anti-phospho-ERK1/2
o Anti-total-ERK1/2
e HRP-conjugated secondary antibody
e Chemiluminescence substrate
Procedure:

o Starve purified pDCs in serum-free medium for 2-4 hours.
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o Stimulate the cells with chemerin at the desired concentration for various time points (e.g., O,
2, 5, 10, 30 minutes).

e Lyse the cells on ice with lysis buffer.

o Determine the protein concentration of the lysates.

o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
o Block the membrane and probe with the anti-phospho-ERK1/2 antibody.

» Detect the signal using a chemiluminescence substrate.

 Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal
protein loading.

« Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.

Conclusion

The expression of ChemR23 on plasmacytoid dendritic cells is a critical determinant of their
migratory behavior and their accumulation at sites of inflammation. Understanding the
intricacies of the ChemR23/chemerin axis in pDCs is essential for developing novel therapeutic
strategies for a range of inflammatory and autoimmune diseases where these cells play a
pathogenic role. The protocols provided in this guide offer a comprehensive framework for
researchers to investigate the biology of ChemR23 in pDCs and to evaluate the potential of
targeting this pathway for therapeutic intervention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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